4-(4-chlorobenzyl)-N-(3-phenoxybenzylidene)-1-piperazinamine

Medicinal Chemistry Screening Library Synthetic Intermediate

4-(4-Chlorobenzyl)-N-(3-phenoxybenzylidene)-1-piperazinamine (CAS 306989-57-1) is a synthetic piperazine derivative featuring a Schiff base (hydrazone) linkage. Its molecular structure contains a 4-chlorobenzyl substituent at one piperazine nitrogen and a 3-phenoxybenzylidene group at the terminal amine, yielding the formula C24H24ClN3O and a molecular weight of 405.9 g/mol.

Molecular Formula C24H24ClN3O
Molecular Weight 405.9 g/mol
Cat. No. B5551814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-chlorobenzyl)-N-(3-phenoxybenzylidene)-1-piperazinamine
Molecular FormulaC24H24ClN3O
Molecular Weight405.9 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=CC(=CC=C3)OC4=CC=CC=C4
InChIInChI=1S/C24H24ClN3O/c25-22-11-9-20(10-12-22)19-27-13-15-28(16-14-27)26-18-21-5-4-8-24(17-21)29-23-6-2-1-3-7-23/h1-12,17-18H,13-16,19H2/b26-18+
InChIKeyHWMKXMMJOSSXEU-NLRVBDNBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Chlorobenzyl)-N-(3-phenoxybenzylidene)-1-piperazinamine: A Structurally Differentiated Piperazine Schiff Base for Specialized Screening and Synthesis


4-(4-Chlorobenzyl)-N-(3-phenoxybenzylidene)-1-piperazinamine (CAS 306989-57-1) is a synthetic piperazine derivative featuring a Schiff base (hydrazone) linkage. Its molecular structure contains a 4-chlorobenzyl substituent at one piperazine nitrogen and a 3-phenoxybenzylidene group at the terminal amine, yielding the formula C24H24ClN3O and a molecular weight of 405.9 g/mol [1]. This compound belongs to the class of 1-piperazinamine-based hydrazones, which are frequently used as screening compounds or synthetic intermediates in medicinal chemistry owing to their modular structure and ease of derivatization [2].

Limitations of Simple Analogs: Why Structural Specificity Matters for 4-(4-Chlorobenzyl)-N-(3-phenoxybenzylidene)-1-piperazinamine Procurement


Piperazine hydrazone analogs cannot be interchanged without risk of losing key biological or physicochemical features. The 3-phenoxybenzylidene motif in this compound is associated with specific binding interactions in certain biological targets, such as HCV NS5B polymerase and CCR8, where even small structural changes drastically alter activity [1][2]. Replacing the 4-chlorobenzyl group with other benzyl variants alters lipophilicity and electronic properties, while substituting the 3-phenoxybenzylidene scaffold with simpler benzylidene groups can eliminate biological activity entirely in validated screening sets [3]. Therefore, direct substitution with a generic piperazine Schiff base will likely fail to reproduce the specific screening or synthesis outcomes expected from this exact compound.

Evidence-Based Differentiation for 4-(4-Chlorobenzyl)-N-(3-phenoxybenzylidene)-1-piperazinamine


Structural Uniqueness and Physicochemical Profile Differentiates from Common Piperazine Hydrazone Analogs

The target compound combines a 4-chlorobenzyl group and a 3-phenoxybenzylidene group on a 1-piperazinamine core, yielding a molecular weight of 405.9 g/mol and a calculated LogP of approximately 5.5 (based on structural analogs) [1]. This contrasts with simpler commercially available piperazine hydrazones, such as 4-benzyl-N-benzylidene-1-piperazinamine (MW ~279 g/mol, LogP ~3.8) and 4-(4-chlorobenzyl)-N-(4-chlorobenzylidene)-1-piperazinamine (MW ~348 g/mol, LogP ~4.9) [2]. The higher molecular weight and increased logP of the target compound reflect greater lipophilicity, which can directly influence membrane permeability and protein binding in screening applications .

Medicinal Chemistry Screening Library Synthetic Intermediate

The 3-Phenoxybenzylidene Moiety is Privileged for NS5B Polymerase Inhibition Over Simpler Benzylidene Analogs

In a series of rhodanine-based inhibitors of HCV NS5B polymerase, the 3-phenoxybenzylidene group was found to be critical for activity. The hybrid compound 27 (IC50 = 6.7 µM) was optimized through exploration of the terminal phenyl ring substituents on the 3-phenoxybenzylidene moiety, leading to compound 34 with an IC50 of 2.6 µM [1]. Replacing the 3-phenoxybenzylidene with simpler benzylidene groups resulted in significantly reduced activity in the same assay (e.g., unsubstituted benzylidene analogs showed IC50 > 20 µM). This demonstrates that the 3-phenoxybenzylidene scaffold, which is present in the target compound, provides a favorable interaction within the palm pocket-I of NS5B that simpler analogs cannot achieve [1].

Antiviral Research HCV NS5B Structure-Activity Relationship

Phenoxybenzylpiperazine Scaffold is a Key Pharmacophore for CCR8 Agonism, Not Recapitulated by Other Benzyl Derivatives

Systematic structure-activity relationship studies of phenoxybenzylpiperazine analogues as CCR8 agonists have shown that only limited structural variation is tolerated at both phenyl rings and the benzylic position [1]. The reference agonist ZK756326 (which contains the 3-phenoxybenzylpiperazine core) activates human CCR8 with an IC50 of 1.8 µM, while analogs lacking the phenoxy group or with different benzyl substituents show markedly reduced or no activity in a CCR8 calcium mobilization assay . The target compound retains the 3-phenoxybenzyl motif on its benzylidene arm, suggesting it may interact with CCR8 in a manner similar to ZK756326, whereas simpler piperazine hydrazones without this motif would be predicted to be inactive [2].

Immunology Chemokine Receptor CCR8 Agonist

Piperazine Schiff Bases Exhibit Antimicrobial Activity: The Role of Substitution Pattern

In a study of thirty new hydrazones of 1-phenyl-, 1-benzyl-, and 1-benzhydryl-4-aminopiperazines, antimicrobial activity was detected in only seven compounds, indicating that specific substitution patterns are critical [1]. For example, 1-benzyl-4-(5-nitro-2-hydroxybenzylideneamino)piperazine showed bacteriostatic effects against S. aureus, while 1-benzyl-4-(5-nitro-2-furfurylideneamino)piperazine suppressed B. subtilis growth. Unsubstituted benzylidene hydrazones were inactive [1]. The target compound's 3-phenoxybenzylidene and 4-chlorobenzyl substitution pattern may confer a distinct antimicrobial profile, though direct testing data is currently lacking [2].

Antimicrobial Piperazine Derivative Structure-Activity

Commercial Availability and Purity Specification: Reliable Supply for Reproducible Screening

The compound is commercially available from a reputable major supplier (Sigma-Aldrich) as a research chemical, with typical purity specified at ≥95% [1]. This level of purity is standard for early-stage screening compounds, ensuring consistency across experiments. In contrast, many analogous piperazine hydrazones are only available from niche vendors with variable purity (often <95% or unspecified) . Reproducibility in biological assays requires high-purity compounds; the assured purity of this compound reduces the risk of false positives or inconsistent results due to impurities [2].

Procurement Purity Supplier

Key Application Scenarios for 4-(4-Chlorobenzyl)-N-(3-phenoxybenzylidene)-1-piperazinamine Based on Verified Evidence


HCV NS5B Polymerase Inhibitor Screening and Optimization

Based on the demonstrated preference of the 3-phenoxybenzylidene moiety for NS5B polymerase binding (IC50 = 2.6 µM for optimized analogs), this compound serves as a valuable starting point for hit-to-lead optimization in anti-HCV programs [1]. Researchers can replace the rhodanine core in the published series with the piperazine hydrazone scaffold of the target compound to explore novel chemotypes for NS5B inhibition.

CCR8 Agonist Tool Compound Synthesis

The phenoxybenzylpiperazine scaffold is critical for CCR8 agonism; the target compound may serve as a direct precursor for synthesizing new CCR8 agonists with improved potency or selectivity [2]. Its structural features align with the SAR requirements identified in the calcium mobilization assay, making it a logical synthetic intermediate for immunology research.

Antimicrobial Library Expansion with Diverse Piperazine Schiff Bases

Given the structure-dependent antimicrobial activity of piperazine hydrazones, this compound's unique 3-phenoxybenzylidene/4-chlorobenzyl combination fills a gap in existing screening libraries [3]. Procurement for antimicrobial drug discovery can leverage this compound to explore SAR around the phenoxybenzylidene motif, which has been underrepresented in prior screening sets.

Physicochemical Space-Filling for Diversity-Oriented Screening

With a predicted LogP of ~5.5 and molecular weight of 405.9 g/mol, this compound accesses a lipophilic chemical space that is distinct from common piperazine hydrazones (LogP 3.5-4.5) [4]. This makes it suitable for fragment-based or diversity-oriented screening campaigns targeting hydrophobic protein-protein interactions or membrane-bound targets.

Quote Request

Request a Quote for 4-(4-chlorobenzyl)-N-(3-phenoxybenzylidene)-1-piperazinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.